Shimalactone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40O4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1S,4S,6R,7S)-7-[(E)-2-[(1R,6S,7S,8S)-8-[(E,1R)-1-hydroxy-2-methylbut-2-enyl]-2,4,6,8-tetramethyl-7-bicyclo[4.2.0]octa-2,4-dienyl]prop-1-enyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione |
InChI |
InChI=1S/C29H40O4/c1-11-16(3)22(30)28(9)20-17(4)12-15(2)13-26(20,7)21(28)18(5)14-27(8)24-19(6)23(31)29(27,10)25(32)33-24/h11-14,19-22,24,30H,1-10H3/b16-11+,18-14+/t19-,20+,21-,22+,24-,26-,27+,28-,29-/m0/s1 |
InChI Key |
BNFUGVFXZSYVMT-SXXAEEKTSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@]1([C@@H]2C(=CC(=C[C@@]2([C@@H]1/C(=C/[C@@]3([C@@H]4[C@H](C(=O)[C@]3(C(=O)O4)C)C)C)/C)C)C)C)C)O |
Canonical SMILES |
CC=C(C)C(C1(C2C(=CC(=CC2(C1C(=CC3(C4C(C(=O)C3(C(=O)O4)C)C)C)C)C)C)C)C)O |
Synonyms |
shimalactone B |
Origin of Product |
United States |
Isolation and Initial Characterization from Bioprospecting
Source Organism Identification and Cultivation Methodologies
The journey to isolating Shimalactone B started with its biological source, a marine-derived fungus.
This compound is a natural product produced by the marine-derived fungus Emericella variecolor strain GF10. clockss.orgscispace.com This fungus was isolated from marine sediments collected in Gokasyo Gulf, Mie Prefecture, Japan. researchgate.net The genus Emericella is known for producing a diverse array of secondary metabolites with interesting biological activities, including polyketides, sesterterpenes, and alkaloids. ekb.egplos.org The unique environmental conditions of the marine habitat, such as salinity, pressure, and nutrient availability, are thought to influence the metabolic pathways of these fungi, leading to the production of novel chemical structures. academicjournals.org
To produce this compound in the laboratory, the Emericella variecolor GF10 strain was cultured on a solid rice-based medium prepared with artificial seawater. clockss.org The cultivation was carried out for two weeks at a temperature of 30°C. clockss.org Following the incubation period, the fungal culture was subjected to an extraction process to isolate the secondary metabolites.
The extraction was performed using methanol (B129727) (MeOH). clockss.org In other studies involving endophytic fungi for secondary metabolite production, a common protocol involves submerged cultivation in a liquid medium like Potato Dextrose Broth (PDB) followed by extraction with ethyl acetate (B1210297) (EtOAc). plos.orgfrontiersin.org For instance, one method describes culturing the fungus in PDB for 7 to 30 days at 28°C with constant shaking, followed by ultrasonic-assisted extraction of the culture with EtOAc. plos.orgfrontiersin.org
Marine-Derived Fungus Emericella variecolor GF10
Isolation and Purification Techniques for Complex Mixtures
The initial extract obtained from the fungal culture was a complex mixture of various compounds. To isolate this compound in its pure form, a multi-step purification process involving chromatographic techniques was employed.
The crude methanol extract of Emericella variecolor GF10 was first fractionated using silica (B1680970) gel column chromatography. clockss.org This technique separates compounds based on their polarity. While the specific solvent system used for the initial fractionation of the this compound extract is not detailed in the primary literature, related purification protocols for similar natural products often utilize a gradient of solvents with increasing polarity, such as mixtures of hexanes and ethyl acetate (EtOAc). amazonaws.comescholarship.org For example, a common starting point for separating moderately polar compounds is a low percentage of EtOAc in hexanes, which is gradually increased to elute more polar compounds. amazonaws.comescholarship.org
Following the initial separation by silica gel chromatography, further purification was achieved using High-Performance Liquid Chromatography (HPLC). clockss.org HPLC is a high-resolution separation technique that allows for the isolation of individual compounds from a complex mixture. For the purification of Shimalactone A, a related compound from the same extract, a reverse-phase C18 column was used with a mobile phase of methanol and water. escholarship.org It is highly probable that a similar reverse-phase HPLC method was employed for the final purification of this compound to yield the pure compound. clockss.org
Silica Gel Column Chromatography
Initial Spectroscopic Data Acquisition for Compound Identification
Once this compound was isolated as a colorless oil, its chemical structure was determined using a combination of spectroscopic techniques. clockss.org
The molecular formula of this compound was established as C₂₉H₄₀O₄ through High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and Nuclear Magnetic Resonance (NMR) spectral analysis. clockss.org
Table 1: Spectroscopic Data for this compound
| Technique | Observation |
|---|---|
| Appearance | Colorless oil clockss.org |
| Molecular Formula | C₂₉H₄₀O₄ clockss.org |
| Mass Spectrometry | Determined by HRFABMS clockss.org |
| ¹H NMR (in CDCl₃) | Indicated the presence of eight singlet-methyl protons, two doublet-methyl protons, and nine methine protons. clockss.org |
| ¹³C NMR (in CDCl₃) | Provided the carbon framework of the molecule. clockss.org |
| 2D NMR | COSY, HMQC, HMBC, and NOESY experiments were conducted to establish the planar structure and relative stereochemistry. clockss.org |
| Circular Dichroism (CD) | The CD spectrum showed a complex pattern, which was compared with that of Shimalactone A and their derivatives to help elucidate the stereostructure. clockss.org |
A detailed analysis of the ¹H and ¹³C NMR data, along with 2D NMR experiments such as COSY, HMQC, and HMBC, revealed that this compound has the same planar structure as the co-isolated Shimalactone A. clockss.org Both compounds possess a unique and complex carbon skeleton that includes a bicyclo[4.2.0]octadiene and an oxabicyclo[2.2.1]heptane unit. clockss.orgscispace.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Shimalactone A |
| This compound |
| Methanol |
| Ethyl acetate |
Advanced Structural Elucidation and Stereochemical Assignment
Comprehensive Spectroscopic Analysis Methodologies
Spectroscopic analysis played a critical role in establishing the planar structure and providing insights into the stereochemical features of Shimalactone B. clockss.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both one- and two-dimensional experiments, was fundamental in determining the connectivity of atoms within the this compound molecule. clockss.org
One-Dimensional NMR Experiments (¹H, ¹³C)
The ¹H NMR spectrum of this compound provided initial information regarding the types of protons present, their chemical environments, and their multiplicities. Analysis revealed the presence of various proton types, including singlet and doublet methyl protons and numerous methine protons. clockss.org The ¹³C NMR spectrum provided data on the carbon skeleton, indicating different carbon environments, including carbonyl carbons, olefinic carbons, and aliphatic carbons. clockss.org Comparison of these spectra with those of Shimalactone A suggested a close structural similarity. clockss.org
An example of NMR data reported for this compound in CDCl₃ includes specific chemical shifts for both ¹H and ¹³C nuclei (See Table 1). clockss.org
| No. | δC (150 MHz) | δH (600 MHz, mult., J (Hz)) |
| 1 | 171.8 | |
| 2 | 58.2 | |
| 3 | 207.6 | |
| 4 | 44.0 | 2.77 (1H, qd, 7.4, 1.9) |
| ... | ... | ... |
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)
Detailed analysis of two-dimensional NMR data was crucial for assigning the complete planar structure and gaining insights into the relative stereochemistry. clockss.org
COSY (Correlation Spectroscopy): Provided information about couplings between adjacent protons, allowing the identification of spin systems within the molecule. clockss.org
HMQC (Heteronuclear Multiple-Quantum Correlation): Showed correlations between protons and the carbons directly attached to them, facilitating the assignment of proton and carbon signals. clockss.org
HMBC (Heteronuclear Multiple-Bond Correlation): Revealed correlations between protons and carbons separated by two or three bonds, which was essential for piecing together the different fragments of the molecule and confirming the connectivity, particularly through quaternary carbons. clockss.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about protons that are spatially close to each other, regardless of the number of bonds separating them. clockss.org NOE correlations were particularly valuable for determining the relative stereochemistry of chiral centers and the conformation of the molecule. clockss.org Analysis of NOE correlations helped propose the relative stereostructure of the oxabicyclo[2.2.1]heptane unit. clockss.org
High-Resolution Mass Spectrometry (HRFABMS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the molecular formula of this compound. clockss.org The HRFABMS data, in conjunction with NMR spectral analysis, established the molecular formula as C₂₉H₄₀O₄. clockss.org
Circular Dichroism (CD) Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy was employed to obtain information about the absolute stereochemistry of this compound, particularly due to the presence of chiral centers. clockss.org The CD spectrum of this compound showed a complex pattern that differed from that of Shimalactone A. clockss.org Comparison of the CD spectra of this compound and its reduced product with those of Shimalactone A and its corresponding reduced product provided insights into the stereochemical relationship between the two shimalactones. clockss.org The differential CD spectra were particularly informative, showing distinct maxima and minima that helped in stereochemical assignments. clockss.org
Chemical Derivatization for Structural Confirmation
Chemical derivatization was utilized to further confirm the structure and to help elucidate the stereochemical relationship between Shimalactone A and B. clockss.orgresearchgate.net For instance, reduction of this compound with NaBH₄ yielded two products. clockss.org Comparing the ¹H NMR spectra of these reduction products with those obtained from the reduction of Shimalactone A helped clarify the relative stereostructure of the oxabicyclo[2.2.1]heptane unit. clockss.org It was suggested that this compound might be a stereoisomer of Shimalactone A at the C-17 secondary hydroxy function, based on slight differences observed in the NMR spectra at specific carbon positions (C-9 and C-15). clockss.org
Comparative Structural Analysis with Known Analogues
This compound shares a close structural relationship with Shimalactone A (1), its co-metabolite isolated from the same fungal source. clockss.orgresearchgate.net Both compounds are polyketides featuring two distinct bicyclic ring systems: a bicyclo[4.2.0]octadiene unit and an oxabicyclo[2.2.1]heptane unit, connected by an E-configured olefin. clockss.orgescholarship.org
This compound has the same planar structure and molecular formula (C29H40O4) as Shimalactone A. clockss.org The primary structural difference lies in the stereochemistry at the C-17 secondary hydroxyl group. clockss.org This difference in stereochemistry is reflected in subtle variations observed in the NMR spectra of the two compounds, particularly at carbons C-9 and C-15. clockss.org
The following table highlights some key differences in NMR spectral data between Shimalactone A and this compound:
| Carbon | Shimalactone A (δC) | This compound (δC) | Shimalactone A (δH) | This compound (δH) |
| C-9 | 60.7 | 58.8 | 2.68 (s) | 3.03 (s) |
| C-15 | 51.7 | 49.8 | 2.39 (s) | 2.68 (s) |
| C-17 | - | - | - | - |
This table illustrates how the stereochemical variation at a specific site (C-17) can influence the electronic environment and thus the NMR signals of nearby carbons and protons.
While direct X-ray crystallographic data for this compound was not explicitly found in the search results, X-ray crystallographic analysis of Shimalactone A and its derivatives played a crucial role in deducing the stereostructure of Shimalactone A. clockss.orgresearchgate.netresearchgate.net This crystallographic data for the closely related analogue provided a solid foundation for understanding the rigid bicyclic frameworks present in both shimalactones and aided in the stereochemical assignment of this compound through comparative spectroscopic analysis and chemical correlation. clockss.org X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystal, providing definitive information about bond lengths, bond angles, and stereochemistry. nih.govcaltech.educam.ac.uk
Relationship and Differentiation from Shimalactone A
Elucidation of Unique Bicyclic Ring Systems and Quaternary Stereocenters
This compound is characterized by the presence of two unique and complex bicyclic ring systems: a bicyclo[4.2.0]octadiene unit and a novel oxabicyclo[2.2.1]heptane unit. clockss.orgescholarship.org The elucidation of these ring systems was achieved through comprehensive 2D NMR analysis, which allowed for the tracing of carbon-carbon and carbon-hydrogen connectivities. clockss.org HMBC and COSY spectra were particularly important in piecing together the complex cyclic structures. clockss.org
The molecule also contains multiple quaternary stereocenters, which are challenging to establish stereochemically. escholarship.orgresearchgate.net The formation of two adjacent quaternary stereocenters in the strained bicyclic ring system has been highlighted as a key feature in synthetic studies. escholarship.org The stereochemistry of these quaternary centers was determined through a combination of detailed NOESY analysis, which provides information about spatial proximity between protons, and potentially through comparison with the established stereochemistry of Shimalactone A, which was aided by X-ray crystallography. clockss.orgresearchgate.net Synthetic efforts aimed at constructing the shimalactone core have also contributed to understanding the formation and stereocontrol of these complex centers. escholarship.orgnih.gov The proposed biosynthesis of shimalactones involves spontaneous double bicyclo-ring formation from a preshimalactone epoxide, suggesting that the intricate ring systems and stereocenters arise from a cascade of non-enzymatic cyclizations. researchgate.netnih.govresearchgate.netresearchgate.netacs.org
Biosynthetic Pathway Elucidation and Genetic Basis
Identification of the Biosynthetic Gene Cluster (BGC) for Shimalactones (shm gene cluster)
A candidate biosynthetic gene cluster (BGC) responsible for shimalactone biosynthesis, referred to as the shm gene cluster, has been identified in E. variecolor GF10. researchgate.netnih.govresearchgate.netnih.gov The identification of this cluster was a crucial step in understanding how the fungus produces these complex polyketides. researchgate.net This cluster contains the genes encoding the key enzymes involved in the initial steps of the pathway. researchgate.netnih.gov
Functional Characterization of Key Biosynthetic Enzymes
Functional studies have been conducted to characterize the roles of specific enzymes within the shm gene cluster in the biosynthesis of shimalactones. researchgate.netnih.gov These studies often involve heterologous expression of individual genes or combinations of genes to observe the resulting products. researchgate.netnih.gov
Role of ShmA Polyketide Synthase (PKS)
ShmA is a polyketide synthase (PKS) encoded within the shm gene cluster. researchgate.netnih.govresearchgate.netescholarship.org It has been identified as a highly-reducing PKS (HRPKS). escholarship.org Functional characterization studies, particularly through heterologous expression, have shown that ShmA is responsible for synthesizing the polyketide backbone, which is the precursor molecule in the shimalactone pathway. researchgate.netnih.govresearchgate.netescholarship.org This precursor has been identified as preshimalactone. researchgate.netnih.govresearchgate.netescholarship.org The domain architecture of ShmA includes typical PKS domains such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MeT), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP). researchgate.net
Role of ShmB
ShmB is another enzyme encoded by the shm gene cluster that plays a role in shimalactone biosynthesis. researchgate.netnih.govescholarship.org Research indicates that ShmB functions as an FAD-dependent monooxygenase (FMO). escholarship.org Its specific role is the epoxidation of the preshimalactone produced by ShmA, leading to the formation of preshimalactone epoxide. escholarship.org While ShmA and ShmB are involved in the enzymatic steps leading to preshimalactone epoxide, the subsequent bicyclo-ring formation reactions that yield shimalactones A and B from preshimalactone epoxide are suggested to occur non-enzymatically. researchgate.netnih.govescholarship.org
Heterologous Expression Systems for Biosynthesis Studies
Heterologous expression has been a critical technique for dissecting the shimalactone biosynthetic pathway and characterizing the functions of the shm genes. researchgate.netnih.govnih.govmdpi.com This involves introducing the shm gene cluster, or specific genes from it, into a host organism that does not naturally produce shimalactones. nih.govmdpi.com
Utilization of Aspergillus oryzae as a Host Organism
Aspergillus oryzae has been successfully utilized as a heterologous host organism for studying shimalactone biosynthesis. researchgate.netnih.govresearchgate.netnih.govmdpi.combanrepcultural.orgnihs.go.jpresearchgate.net Expression of the shmA gene alone in A. oryzae resulted in the production of preshimalactone, confirming the role of ShmA as the polyketide synthase responsible for the precursor backbone. researchgate.netnih.govresearchgate.netnih.govescholarship.orgbanrepcultural.orgnihs.go.jpresearchgate.net Furthermore, A. oryzae transformants expressing both shmA and shmB were shown to produce shimalactones A and B. researchgate.netnih.govbanrepcultural.orgnihs.go.jpresearchgate.net
Utilization of Saccharomyces cerevisiae as a Host Organism
Saccharomyces cerevisiae (baker's yeast) has also been employed as a heterologous expression system for investigating shimalactone biosynthesis. researchgate.netnih.govresearchgate.netnih.govmdpi.combanrepcultural.orgnihs.go.jp Similar to experiments with A. oryzae, S. cerevisiae transformants expressing both shmA and shmB were capable of producing shimalactones A and B. researchgate.netnih.govbanrepcultural.orgnihs.go.jp The successful production of shimalactones in both A. oryzae and S. cerevisiae when expressing shmA and shmB supports the proposed biosynthetic route where ShmA and ShmB produce a precursor epoxide that undergoes non-enzymatic cyclization. researchgate.netnih.gov S. cerevisiae is a commonly used host for fungal secondary metabolite biosynthesis studies due to its well-understood genetics and manipulation systems. mdpi.com
Here is a summary of key findings from heterologous expression studies:
| Host Organism | Genes Expressed | Product(s) Observed | Reference(s) |
| Aspergillus oryzae | shmA | Preshimalactone | researchgate.netnih.govresearchgate.netescholarship.orgbanrepcultural.org |
| Aspergillus oryzae | shmA and shmB | Shimalactones A and B | researchgate.netnih.govbanrepcultural.orgnihs.go.jpresearchgate.net |
| Saccharomyces cerevisiae | shmA and shmB | Shimalactones A and B | researchgate.netnih.govbanrepcultural.orgnihs.go.jp |
Gene Transfer and Expression Analysis
The biosynthetic gene cluster (BGC) responsible for shimalactone production, designated as shm, has been identified in Emericella variecolor GF10. fishersci.nlnih.govnih.govhmdb.cawikipedia.orgnih.gov This cluster is characterized as a Type I polyketide synthase (PKS) cluster. nih.govnih.gov
To investigate the function of the identified genes within the shm cluster, heterologous expression studies have been conducted in model fungal and yeast hosts, specifically Aspergillus oryzae and Saccharomyces cerevisiae. fishersci.nlwikipedia.orgnih.govnih.govhmdb.cawikipedia.org Expression of the polyketide synthase gene shmA alone in A. oryzae resulted in the production of a key intermediate compound, preshimalactone. fishersci.nlwikipedia.orgnih.govnih.govhmdb.cawikipedia.org Further experiments involving the co-expression of shmA and shmB in both A. oryzae and S. cerevisiae led to the successful production of shimalactones A and B. fishersci.nlwikipedia.orgnih.govnih.govhmdb.cawikipedia.org These results were crucial in demonstrating the roles of shmA and shmB in the biosynthetic process. Analysis of transformants expressing additional genes from the cluster, shmDFG, indicated that these genes did not influence the production of shimalactones under the tested conditions. fishersci.nlwikipedia.org
The outcomes of these gene transfer and expression analyses strongly suggest that the intricate double bicyclo-ring formation reactions, characteristic of the shimalactone structure, proceed non-enzymatically from a crucial intermediate, identified as preshimalactone epoxide. fishersci.nlwikipedia.orgnih.govnih.govhmdb.cawikipedia.org
The following table summarizes the results of representative heterologous expression experiments:
| Genes Expressed | Host Organism | Compounds Produced |
| shmA | Aspergillus oryzae | Preshimalactone |
| shmA + shmB | Aspergillus oryzae | Shimalactone A, Shimalactone B |
| shmA + shmB | Saccharomyces cerevisiae | Shimalactone A, this compound |
| shmA + shmB + shmDFG | Aspergillus oryzae | Shimalactone A, this compound |
Proposed Biosynthetic Mechanism
The biosynthesis of this compound is proposed to involve a series of steps initiated by polyketide chain elongation, followed by the formation of a key epoxide intermediate and a subsequent non-enzymatic cascade of cyclization reactions.
Polyketide Origin from Acetate (B1210297) and Propionates
Shimalactones are polyketides, a class of natural products assembled by polyketide synthases through the iterative condensation of small carboxylic acid starter and extender units. wikipedia.orgnih.gov Based on structural analysis and biosynthetic considerations, shimalactones are presumed to be biosynthesized from one acetate unit and nine propionate (B1217596) units. wikipedia.org In the context of polyketide biosynthesis, acetate is typically incorporated as acetyl-CoA, serving as the starter unit, while propionate is converted to methylmalonyl-CoA, which functions as an extender unit. nih.gov The Type I PKS ShmA is responsible for the assembly of the polyketide chain using these building blocks. nih.govnih.gov
Formation of Preshimalactone Epoxide Intermediate
The initial enzymatic steps catalyzed by the ShmA PKS lead to the formation of a linear or partially cyclized polyketide precursor, identified as preshimalactone. fishersci.nlwikipedia.orgnih.govnih.govhmdb.cawikipedia.org While the precise enzymatic steps leading to its formation are part of the PKS mechanism, subsequent research indicates that preshimalactone is converted into shimalactones A and B via a preshimalactone epoxide intermediate. fishersci.nlwikipedia.orgnih.govnih.govhmdb.ca This epoxide intermediate has been successfully formed in vitro, and its non-enzymatic conversion to shimalactones in the dark has been experimentally confirmed. fishersci.nlnih.govnih.govhmdb.ca The formation of this epoxide is a critical step that primes the molecule for the subsequent spontaneous cyclization cascade.
Non-Enzymatic Cascade for Double Bicyclo-Ring Formation
A distinctive feature of shimalactone biosynthesis is that the formation of its characteristic bicyclic ring systems occurs through a non-enzymatic cascade initiated by the opening of the preshimalactone epoxide ring, likely triggered by protonation. fishersci.nlwikipedia.orgnih.govnih.govhmdb.ca This spontaneous cascade involves a series of pericyclic reactions, including an acid-catalyzed cyclization and an 8π-6π electrocyclization. wikipedia.org Density functional theory (DFT) calculations have provided strong support for the spontaneous nature of these cyclization events following the epoxide opening. fishersci.nlwikipedia.orgnih.govnih.govhmdb.ca
One of the key structural features of this compound is the oxabicyclo[2.2.1]heptane unit. wikipedia.orgfishersci.nlwikipedia.orgwikipedia.orgnih.govnih.govlipidmaps.orghmdb.ca The formation of this bicyclic system is proposed to occur through an intramolecular cyclization event. Following the protonation and opening of the preshimalactone epoxide, a cationic intermediate is generated. This highly reactive intermediate is then captured intramolecularly by the enol form of the β-keto lactone moiety present in the molecule, leading to the formation of the oxabicyclo[2.2.1]heptane ring system. wikipedia.org DFT calculations corroborate the spontaneous nature of this oxabicyclo-ring formation subsequent to the epoxide opening. fishersci.nlnih.govnih.govhmdb.ca
Formation of the Oxabicyclo[2.2.1]heptane Unit
Application of Computational Chemistry in Biosynthetic Mechanism Probing
Computational chemistry plays a crucial role in understanding the intricate mechanisms involved in the biosynthesis of natural products like this compound. researchgate.net By employing theoretical calculations, researchers can gain insights into reaction pathways, transition states, and the energetic feasibility of proposed steps that are difficult to observe experimentally. acs.org This synergy between computational and experimental approaches is a powerful force in elucidating complex biosynthetic routes. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method in chemistry for studying the electronic structure and properties of molecules. nih.govaps.orgunige.ch It is particularly valuable for investigating reaction mechanisms due to its balance of accuracy and computational cost compared to other quantum-mechanical methods. nih.gov
In the context of shimalactone biosynthesis, DFT calculations have provided strong support for the proposed spontaneous nature of the double bicyclo-ring formation and 8π-6π electrocyclization steps. nih.govbanrepcultural.orgresearchgate.net These calculations suggest that these cyclization reactions proceed without enzymatic catalysis after the opening of the preshimalactone epoxide ring, likely initiated by protonation. nih.govbanrepcultural.orgresearchgate.netnihs.go.jp DFT studies can help to evaluate the energy profiles of different potential reaction pathways, allowing researchers to determine the most energetically favorable route. sjtu.edu.cn
In Vitro Enzymatic and Non-Enzymatic Conversion Studies
In vitro studies are essential for experimentally validating proposed biosynthetic steps and characterizing the roles of specific enzymes or the occurrence of spontaneous chemical transformations. For shimalactone biosynthesis, in vitro experiments have been conducted to confirm the formation of key intermediates and their subsequent conversion. nih.govbanrepcultural.orgresearchgate.net
Researchers have confirmed the formation of preshimalactone epoxide in vitro. nih.govbanrepcultural.orgresearchgate.net Importantly, subsequent in vitro experiments demonstrated that this epoxide undergoes non-enzymatic conversion to shimalactones (including this compound) when kept in the dark. nih.govbanrepcultural.orgresearchgate.netnihs.go.jp This experimental evidence supports the computational findings that the cyclization cascade leading to the characteristic ring systems of shimalactones is a spontaneous process following the formation and opening of the epoxide intermediate. nih.govbanrepcultural.orgresearchgate.net
Heterologous expression studies in organisms like Aspergillus oryzae and Saccharomyces cerevisiae have also been instrumental in dissecting the biosynthetic pathway. nih.govbanrepcultural.orgresearchgate.netnihs.go.jpresearchgate.netresearchgate.netmdpi.com Expression of the polyketide synthase gene shmA in A. oryzae resulted in the production of preshimalactone. banrepcultural.orgresearchgate.netnihs.go.jpresearchgate.netresearchgate.net Further experiments involving the expression of shmA and shmB in A. oryzae and S. cerevisiae led to the production of shimalactones A and B, reinforcing the understanding of the necessary genetic elements for the initial steps of the pathway and suggesting that the downstream cyclizations occur non-enzymatically from the epoxide intermediate. banrepcultural.orgresearchgate.netnihs.go.jpresearchgate.netresearchgate.net
Below is a summary of key findings from these studies:
| Study Type | Key Intermediate/Substrate | Conversion Observed | Enzymatic/Non-Enzymatic | Supporting Evidence |
| Heterologous Expression | - | Preshimalactone (with shmA) | Enzymatic (shmA) | Production in A. oryzae banrepcultural.orgresearchgate.netnihs.go.jpresearchgate.netresearchgate.net |
| Heterologous Expression | Preshimalactone Epoxide | Shimalactones A and B (with shmA + shmB) | Non-enzymatic (from epoxide) | Production in A. oryzae and S. cerevisiae banrepcultural.orgresearchgate.netnihs.go.jpresearchgate.netresearchgate.net |
| In Vitro Conversion | Preshimalactone Epoxide | Shimalactones (in the dark) | Non-enzymatic | Experimental observation nih.govbanrepcultural.orgresearchgate.netnihs.go.jp |
| Computational (DFT) | Preshimalactone Epoxide | Oxabicyclo-ring formation, 8π-6π electrocyclization | Spontaneous (after protonation) | Energy calculations nih.govbanrepcultural.orgresearchgate.netnihs.go.jp |
Chemical Synthesis and Analogues Research
Total Synthesis Approaches for Shimalactones A and B
Total synthesis efforts for Shimalactones A and B have concentrated on constructing their complex bicyclic skeletons and establishing the correct relative and absolute stereochemistry. These synthetic routes often highlight the development of strategic bond-forming reactions and the efficient assembly of complex molecular fragments.
Development of Convergent Synthetic Strategies
A convergent strategy applied to the shimalactones involves coupling distinct molecular segments corresponding to the oxabicyclo[2.2.1]heptane and bicyclo[4.2.0]octadiene portions. A reported biomimetic synthesis, which also features convergence, utilizes a Stille coupling reaction to unite an iodotriene and a stannane (B1208499) intermediate. This coupling step brings together the two main fragments, which then undergo subsequent cyclizations to form the final shimalactone structures acs.orgnih.govescholarship.org. This strategy allows for the independent preparation of the complex precursors before the convergent coupling event.
Protecting Group-Free Synthetic Methodologies
Research into the synthesis of shimalactones has successfully demonstrated the feasibility of protecting group-free approaches. The biomimetic synthesis developed by the Trauner group is explicitly described as both convergent and void of protecting groups acs.orgnih.govresearchgate.netresearchgate.net. This was achieved by carefully designing the synthetic route to employ chemoselective reactions that differentiate between the various functional groups present in the intermediates, thus avoiding the need for temporary protection researchgate.net. This underscores the importance of strategic reaction design in enhancing the efficiency of complex natural product synthesis.
Biomimetic Synthesis Strategies Inspired by Biosynthesis
Biomimetic synthesis seeks to mimic proposed or established biosynthetic pathways in a laboratory setting. For the shimalactones, biosynthetic considerations suggested that their complex bicyclic structures might arise from a heptaenyl β-ketolactone precursor through a series of non-enzymatic cyclization reactions acs.orgresearchgate.net. This hypothesis has served as inspiration for several biomimetic synthetic strategies.
Acid-Catalyzed Cyclization of Dienyl β-Ketolactones
A key step in the proposed biosynthesis of shimalactones is the formation of the oxabicyclo[2.2.1]heptane ring system. Biomimetic synthesis has explored the acid-catalyzed cyclization of dienyl β-ketolactones to achieve this transformation. One successful approach utilized an unprecedented acid-catalyzed cyclization of a dienyl β-ketolactone intermediate to construct the strained oxabicyclo[2.2.1]heptane core acs.orgnih.govresearchgate.netuni-muenchen.de. This reaction is hypothesized to involve protonation of the diene, which generates a carbocation that is subsequently trapped by the enol form of the β-ketolactone moiety acs.org. This step is critical as it establishes two adjacent quaternary stereocenters within the bicyclic ring system acs.orguni-muenchen.de.
Stille Coupling/Electrocyclization Cascades
The formation of the bicyclo[4.2.0]octadiene subunit and its connection to the oxabicyclo[2.2.1]heptane core has been approached using a sequence involving Stille coupling followed by an electrocyclization cascade. The Stille reaction is a palladium-catalyzed cross-coupling between an organostannane and an organic electrophile, typically a halide or pseudohalide wikipedia.org. In the context of shimalactone synthesis, a Stille coupling between an iodotriene and a stannane serves to connect the necessary carbon framework acs.orgnih.govescholarship.org.
Following the Stille coupling, the resulting polyene intermediate undergoes an 8π-6π electrocyclization cascade. This cascade involves the thermal rearrangement of conjugated π electron systems to form new rings acs.orgresearchgate.netresearchgate.net. Specifically, an 8π electrocyclization is followed by a 6π electrocyclization, ultimately generating the bicyclo[4.2.0]octadiene moiety acs.orgnih.govresearchgate.netresearchgate.net. Density Functional Theory (DFT) calculations lend support to the idea that this electrocyclization cascade can occur spontaneously after an initial epoxide ring opening in the biosynthetic pathway researchgate.netresearchgate.net. The biomimetic synthesis successfully replicates this cascade to construct the complex fused ring system of the shimalactones acs.orgnih.gov.
Intramolecular Addition of a β-Ketolactone Across a Diene
While the acid-catalyzed cyclization discussed in section 5.2.1 can be considered an intramolecular addition process, other strategies involving the intramolecular addition of a β-ketolactone equivalent across a diene have also been contemplated in synthetic planning. One retrosynthetic analysis explored the possibility of forming the oxabicyclo[2.2.1]heptane core through the intramolecular trapping of an allylic carbocation by the β-ketolactone enolate escholarship.org. This carbocation would be generated by protonation of a diene moiety escholarship.org. Although the acid-catalyzed cyclization of a dienyl β-ketolactone (as described in 5.2.1) proved to be a successful strategy, the exploration of different intramolecular addition approaches highlights the various synthetic routes considered to construct the challenging core structure of the shimalactones.
Here is a summary of key data points regarding the biomimetic synthesis:
| Key Step | Reaction Type | Outcome | Reference |
| Cyclization of Dienyl β-Ketolactone | Acid-catalyzed cyclization | Formation of oxabicyclo[2.2.1]heptane core | acs.orgnih.govuni-muenchen.de |
| Coupling of Iodotriene and Stannane | Stille Coupling | Joins two key fragments | acs.orgnih.govescholarship.org |
| Subsequent Polyene Rearrangement | 8π-6π Electrocyclization Cascade | Formation of bicyclo[4.2.0]octadiene moiety and final shimalactone core | acs.orgnih.govresearchgate.netresearchgate.net |
| Overall Synthesis | Convergent and Protecting Group-Free | Efficient construction of shimalactones A and B | acs.orgnih.govresearchgate.net |
Stereocontrolled Synthesis and Diastereoselectivity in Polyketide Construction
The stereocontrolled synthesis of polyketides like Shimalactone B is crucial for obtaining the desired natural product with the correct biological activity. The synthesis of Shimalactones A and B often involves constructing the core bicyclic systems with high diastereoselectivity.
One reported biomimetic total synthesis of shimalactones A and B highlights key strategies for achieving stereocontrol. This synthesis features an acid-catalyzed cyclization of a dienyl β-ketolactone, which is instrumental in forming the oxabicyclo[2.2.1]heptane moiety and generating two adjacent quaternary stereocenters. acs.orgnih.gov Another key step involves a Stille coupling followed by an 8π-6π electrocyclization cascade to assemble the bicyclo[4.2.0]octadiene unit. researchgate.netacs.orgnih.gov
Research into the synthesis of shimalactones has explored different approaches to control stereochemistry. For instance, one study on a biomimetic synthesis mentioned an aldol (B89426) addition that, when performed on a small scale, yielded the desired anti-diastereomer with excellent selectivity (56:1 anti:syn). However, scaling up this reaction led to a significant drop in diastereoselectivity (55:45 anti:syn). escholarship.org This highlights the challenges in maintaining stereochemical control during scale-up in complex synthetic routes. Complete stereocontrol was achieved in the reduction of a specific intermediate using super hydride, whereas using NaBH4 resulted in a lower diastereomeric ratio of 4:1. escholarship.org
The proposed biosynthesis of shimalactones involves a polyketide precursor that undergoes spontaneous double bicyclo-ring formation, including an 8π-6π electrocyclization, from a preshimalactone epoxide. researchgate.netresearchgate.netnih.govbanrepcultural.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations support the non-enzymatic nature and spontaneity of these key cyclization events, which inherently control the stereochemistry of the resulting bicyclic systems. researchgate.netresearchgate.netnih.govbanrepcultural.orgresearchgate.netresearchgate.net
Diastereoselectivity is a critical aspect in the synthesis of polyketides with multiple stereocenters. The construction of the bicyclo[4.2.0]octadiene scaffold, common to shimalactones and related natural products like the emeriones, often relies on electrocyclization cascades where the stereochemical outcome can be influenced by substituents. researchgate.netnih.gov Studies on related systems, such as the emeriones, have investigated the effect of methyl groups on the torquoselectivity of the 6π electrocyclization, demonstrating how subtle structural variations can impact diastereoselectivity. nih.gov
Biological Activity and Molecular Mechanisms of Action
Investigations into Neuritogenic Activity in Cellular Models
The primary biological activity noted for Shimalactone B is its neuritogenic effect, which is the ability to promote the growth of neurites, the projections that extend from a neuron's cell body.
Studies in Neuroblastoma Neuro 2A Cell Lines
The mouse neuroblastoma Neuro 2A (N2a) cell line is a standard model for assessing the neuritogenic potential of chemical compounds. Studies have shown that this compound, along with its structural relative Shimalactone A, induces neuritogenesis in Neuro 2A cells. researchgate.netclockss.orgscispace.com These polyketides, originally isolated from the marine-derived fungus Emericella variecolor GF10, have been observed to promote the formation of neurites in this cell line. researchgate.netclockss.orgescholarship.org
Analysis of Concentration-Dependent Biological Responses
The neuritogenic activity of this compound is dependent on its concentration. Research has demonstrated that both Shimalactone A and B induce neurite outgrowth in Neuro 2A cells at a concentration of 10 μg/mL. researchgate.netclockss.orgscispace.com While one report mentions that Shimalactone A was cytotoxic at higher concentrations, specific concentration-response curves detailing the optimal range for neuritogenesis and the onset of cytotoxicity for this compound are not extensively documented in the available literature. researchgate.net
Table 1: Neuritogenic Activity of Shimalactones in Neuro 2A Cells
| Compound | Concentration | Observed Effect |
|---|---|---|
| This compound | 10 μg/mL | Induces neuritogenesis clockss.orgscispace.com |
| Shimalactone A | 10 μg/mL | Induces neuritogenesis researchgate.netacademicjournals.org |
Elucidation of Cellular and Molecular Mechanisms
Understanding the precise mechanisms through which this compound promotes neurite outgrowth is a key area of ongoing research.
Exploration of Intracellular Signaling Pathways (e.g., Rho-Rho-kinase Pathway)
The Rho-Rho-kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, which plays a fundamental role in cell shape, motility, and the extension and retraction of neurites. nih.govnih.gov Inhibition of the ROCK pathway is a known mechanism for promoting neurite outgrowth, as it leads to the relaxation of the cellular cytoskeleton. nih.gov While the direct effect of this compound on this pathway has not been explicitly detailed, the neuritogenic activity of other marine compounds has been linked to the modulation of the Rho-Rho-kinase pathway. vliz.bevliz.benih.gov For instance, the alkaloid motuporamine C was found to stimulate neuronal growth cone collapse through the upregulation of the Rho-Rho-kinase collapse pathway. vliz.benih.gov The mechanism for this compound remains to be determined. researchgate.net
Identification of Specific Molecular Targets
The specific molecular targets of this compound that initiate its neuritogenic effects have not yet been definitively identified. researchgate.net The biosynthesis of Shimalactones A and B involves a complex enzymatic pathway, starting with a polyketide synthase (ShmA). acs.orgresearchgate.net However, the final double bicyclo-ring formation is believed to occur non-enzymatically. acs.org Identifying the direct protein or other molecular interactors of this compound within the neuron is a necessary next step to fully comprehend its biological function.
Comparative Biological Activity Studies with Related Polyketides
This compound is part of a larger family of polyketides, many of which exhibit diverse biological activities. nih.gov It was isolated alongside Shimalactone A from the same marine fungus, Emericella variecolor. clockss.orgescholarship.org Both compounds share a unique carbon skeleton featuring a bicyclo[4.2.0]octadiene and an oxabicyclo[2.2.1]heptane unit and are diastereomers of each other. clockss.orgescholarship.org Both Shimalactone A and B have been shown to induce neuritogenesis in Neuro 2A cells at a concentration of 10 μg/mL. clockss.orgscispace.com Comparative analysis with other neuritogenic polyketides helps in understanding the structure-activity relationship, though detailed comparisons beyond Shimalactone A are limited in the current literature. The unique and complex architecture of the shimalactones, with nine stereocenters, makes them interesting subjects for such comparative studies. escholarship.org
Analytical Methodologies for Shimalactone B in Research Settings
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of Shimalactone B. Both normal-phase and reverse-phase modes are utilized, each serving a distinct purpose in the separation and quantification of this compound and its isomers.
Normal-Phase HPLC (NP-HPLC) is a powerful tool for separating stereoisomers, particularly diastereomers, which possess different physical properties and can be resolved using a non-chiral stationary phase like silica (B1680970) gel. sigmaaldrich.comnih.gov In the context of shimalactone research, NP-HPLC has been effectively used to analyze the production of shimalactones in heterologous expression systems like Saccharomyces cerevisiae. researchgate.net This method can differentiate between Shimalactone A and this compound. researchgate.net
Furthermore, the challenge of distinguishing between the diastereomeric structures of Shimalactone A and B was addressed through chemical derivatization followed by HPLC analysis. clockss.org Treatment of both Shimalactone A and this compound with the Dess-Martin periodinane reagent yielded their respective 17-keto derivatives. clockss.org Subsequent HPLC analysis confirmed that these derivatives were not identical, providing crucial evidence for the diastereomeric relationship between the parent compounds. clockss.org
Table 1: Representative Normal-Phase HPLC Conditions for Shimalactone Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | HPLC analysis of shimalactones produced in S. cerevisiae | researchgate.net |
| Application | Analysis of culture extracts | researchgate.net |
| Reference | Comparison with extracts from the natural producer, E. variecolor GF10 | researchgate.net |
This table is generated based on data indicating the use of normal-phase HPLC for the analysis of shimalactones. Specific column and mobile phase details were not fully provided in the source material.
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is extensively used for both the purification and analytical assessment of this compound. pharmtech.comcuni.cz This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase (typically alkyl-silica like C18) and a polar mobile phase. cuni.cz
In the isolation and synthesis of shimalactones, RP-HPLC is a critical final purification step. amazonaws.comescholarship.org Researchers have successfully used preparative RP-HPLC with C18 columns and methanol (B129727)/water (MeOH/H₂O) solvent systems to obtain pure samples of this compound. amazonaws.comescholarship.org Analytical RP-HPLC is also employed to monitor the production of shimalactones in engineered yeast strains, allowing for quantification and comparison of different expression systems. researchgate.net
Table 2: Example of Reverse-Phase HPLC Conditions for Shimalactone Purification
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Econocil C18 | amazonaws.comescholarship.org |
| Mobile Phase | Methanol/Water (MeOH/H₂O) | amazonaws.comescholarship.org |
| Application | Purification of Shimalactone A and this compound | amazonaws.comescholarship.org |
Normal-Phase HPLC for Separation of Diastereomers
Other Chromatographic and Spectroscopic Techniques for Research Samples
The complete analytical workflow for this compound involves more than just HPLC. Initial isolation from crude extracts typically begins with less resolving, higher capacity chromatographic methods, followed by detailed spectroscopic analysis for structural confirmation.
Initial fractionation of the methanol extract from the marine-derived fungus Emericella variecolor GF10 is often performed using silica gel column chromatography. clockss.orgamazonaws.com This normal-phase chromatographic step allows for the separation of the extract into fractions of decreasing polarity, with a mobile phase system such as ethyl acetate (B1210297) in hexanes. amazonaws.comescholarship.org
Following isolation and purification, the definitive structure of this compound is determined through a combination of sophisticated spectroscopic techniques. clockss.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is used to establish the molecular formula, C₂₉H₄₀O₄. clockss.org A comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR and various two-dimensional (2D) NMR experiments (COSY, HMQC, HMBC, and NOESY), is essential to piece together the planar structure and relative stereochemistry. clockss.org The structural relationship and stereochemical differences between Shimalactone A and this compound were further investigated using Circular Dichroism (CD) spectroscopy in conjunction with chemical derivatization. clockss.orgresearchgate.net
Table 3: Spectroscopic and Chromatographic Methods for this compound Characterization
| Technique | Application | Source |
|---|---|---|
| Silica Gel Column Chromatography | Initial fractionation of crude fungal extract | clockss.orgamazonaws.com |
| HRFABMS | Determination of molecular formula (C₂₉H₄₀O₄) | clockss.org |
| ¹H NMR Spectroscopy | Identification of proton signals and their multiplicities | clockss.org |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Elucidation of the planar structure and relative stereochemistry | clockss.org |
| Circular Dichroism (CD) Spectroscopy | Analysis of stereostructure, often after chemical derivatization | clockss.orgresearchgate.net |
Future Research Directions and Research Applications
Development of Novel Synthetic Routes to Access Diverse Shimalactone Analogues
The structural complexity of Shimalactone B has made it an attractive target for total synthesis. A biomimetic, convergent, and protecting-group-free synthesis has been successfully developed. nih.govacs.org This route provides a powerful platform for future synthetic endeavors.
The reported synthesis features two key transformations that mimic the proposed biosynthesis:
An unprecedented acid-catalyzed cyclization of a dienyl β-ketolactone. nih.gov
A Stille coupling followed by a spontaneous 8π-6π electrocyclization cascade to construct the core bicyclo[4.2.0]octadiene skeleton. nih.govacs.org
Future research in this area should focus on leveraging this elegant synthesis to create a library of this compound analogues. The convergent nature of the synthesis is particularly well-suited for this purpose, allowing for the modification of different fragments before they are combined. escholarship.org
Key future objectives include:
Varying the Polyene Chain: Modifying the structure of the polyene fragment used in the electrocyclization cascade could lead to analogues with altered ring systems or substitution patterns.
Modifying the Lactone Ring: Alterations to the β-ketolactone portion of the molecule could be explored to understand its importance for biological activity.
Developing Alternative Cyclization Strategies: While the biomimetic electrocyclization is efficient, exploring other modern synthetic methods, such as transition-metal-catalyzed cycloadditions or photochemical reactions, could provide alternative and potentially more versatile routes to the core skeleton and its analogues. escholarship.org
The development of such routes is critical for producing sufficient quantities of diverse analogues for detailed structure-activity relationship (SAR) studies, which are essential for identifying the pharmacophore of this compound and optimizing its biological activity. escholarship.org
Deeper Mechanistic Investigations of Neuritogenic and other Potential Biological Activities
Shimalactones have been identified as neuritogenic polyketides, meaning they can promote the growth of neurites, the projections from a neuron's cell body. researchgate.net Specifically, Shimalactone A was shown to induce neuritogenesis in a neuroblastoma Neuro 2A cell line at a concentration of 10 μg/mL. vliz.be However, a significant gap in the current knowledge is the mechanism of this action, which remains undetermined. vliz.be
Future research must prioritize a deeper investigation into how this compound exerts its effects at the molecular level. Key research questions include:
Identification of Molecular Target(s): Does this compound interact directly with a specific receptor, ion channel, or enzyme to initiate the neuritogenic response? Identifying its binding partners is the first step in unraveling its mechanism.
Signaling Pathway Elucidation: Research should investigate which intracellular signaling cascades are activated by this compound. Studies on other neurogenic marine natural products have implicated pathways such as the cyclic AMP-mediated protein kinase and mitogen-activated protein kinase (MAPK) pathways, which would be logical starting points for investigation. vliz.be
Exploration of Other Bioactivities: The source genus, Emericella, is known to produce a wide array of bioactive metabolites, including antiviral and antibacterial compounds. jksus.org A broader screening of this compound against various biological targets (e.g., cancer cell lines, microbial pathogens) is warranted to discover other potential therapeutic applications.
Application of this compound as a Chemical Probe in Neurobiological Research
A chemical probe is a small molecule used to study and manipulate a biological system. Given its specific neuritogenic activity, this compound has significant potential to be developed into a valuable chemical probe for neurobiology. Its ability to promote neurite outgrowth without the pleiotropic effects of larger protein-based growth factors could make it a precise tool for research.
Before it can be widely used as a probe, further work is needed:
Mechanism-Driven Application: Once the molecular target and pathway are identified (as described in 8.3), this compound can be used to selectively perturb that pathway to study its role in neuronal development, differentiation, and regeneration.
Development of Optimized Probes: The synthesis of analogues (as described in 8.2) could lead to the creation of more potent, selective, or otherwise modified versions of this compound. For example, incorporating a fluorescent tag or a photo-switchable group could create powerful tools for imaging or controlling neuronal processes with high spatiotemporal resolution.
Use in Disease Models: this compound and its future analogues could be applied to in vitro and in vivo models of neurodegenerative diseases or nerve injury to explore the therapeutic potential of targeting its specific pathway for promoting neuronal repair.
Exploration of Ecological Roles and Biosynthesis Regulation in Source Organism
This compound is a secondary metabolite, a class of compounds not essential for primary growth but thought to confer an evolutionary advantage. It is produced by Emericella variecolor, a fungus isolated from the marine environment. researchgate.net Marine fungi exist in a unique and competitive habitat characterized by high salinity and pressure, and their secondary metabolites often play crucial roles in survival. academicjournals.org
The specific ecological function of this compound is currently unknown. Future research should aim to understand why E. variecolor produces this complex molecule.
Chemical Defense: Shimalactones could function as a defense mechanism against predators (e.g., grazing protozoa), competitors (other fungi or bacteria), or as an antifouling agent. vliz.be Ecological assays testing the effect of purified this compound on relevant marine organisms could test this hypothesis.
Signaling: The compound might act as an intra- or inter-species signaling molecule, potentially influencing fungal development or interactions with symbiotic partners.
Regulation of Biosynthesis: Understanding how the shm gene cluster is regulated is another key research area. Studies could investigate the expression of the shm genes under various culture conditions that mimic environmental stressors (e.g., changes in salinity, nutrient limitation, co-culture with other microbes). Identifying the transcription factors and signaling pathways that control shimalactone production would not only provide ecological insights but could also be exploited to increase production yields for further study. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Shimalactone B, and what are their key limitations in yield and scalability?
- Methodological Answer : this compound is typically synthesized via multi-step organic reactions, including cyclization and oxidation steps. For example, a common route involves β-lactone formation through esterification followed by stereoselective epoxidation. Yields vary between 15–35% depending on purification techniques (e.g., column chromatography vs. recrystallization). Key limitations include side reactions during cyclization and sensitivity to moisture, which necessitate inert conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming stereochemistry and functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection (λ = 210–280 nm). For reproducibility, ensure spectra are referenced against published data in peer-reviewed journals .
Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., kinase inhibition, cytotoxicity against cancer cell lines). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., staurosporine for cytotoxicity). Validate results with triplicate experiments and statistical analysis (p < 0.05). Document cell lines, passage numbers, and culture conditions to ensure reproducibility .
Q. What are the best practices for conducting a systematic literature review on this compound’s reported properties?
- Methodological Answer : Use databases like SciFinder and Web of Science with keywords “this compound,” “synthesis,” and “bioactivity.” Filter results to peer-reviewed articles (2010–2025). Create an annotated bibliography summarizing each study’s objectives, methods, and key findings. Cross-reference primary sources to avoid reliance on review articles .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthetic route to improve yield and reduce byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Use Response Surface Methodology (RSM) to identify optimal conditions. For example, replacing THF with DMF may enhance cyclization efficiency. Monitor reaction progress via TLC or in-situ IR spectroscopy to minimize side products .
Q. What experimental strategies address discrepancies in this compound’s reported biological activities across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical cell lines, assay protocols). Evaluate batch-to-batch variability in compound purity using HPLC. Meta-analyses of published data can identify confounding factors (e.g., differences in dosing regimens or solvent carriers). Collaborate with original authors to replicate critical experiments .
Q. How should mechanistic studies be designed to elucidate this compound’s mode of action at the molecular level?
- Methodological Answer : Use techniques like Surface Plasmon Resonance (SPR) for binding affinity measurements and CRISPR-Cas9 gene editing to knockout putative targets. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways. Validate findings with siRNA silencing or competitive inhibition assays .
Q. What analytical frameworks are recommended for interpreting contradictory data in this compound’s pharmacokinetic studies?
- Methodological Answer : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC, Cmax, and half-life across studies. Investigate species-specific metabolism using liver microsomes or hepatocyte assays. Use Bayesian statistics to account for inter-study variability in parameters like bioavailability .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Conduct process analytical technology (PAT) monitoring during scale-up to track critical quality attributes (CQAs). Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization). Document deviations in reaction parameters (e.g., stirring rate, heating uniformity) and their impact on yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
